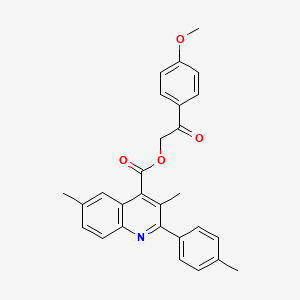
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate est un composé organique complexe de formule moléculaire C24H21FN2O5 et d'un poids moléculaire de 436,444 g/mol . Ce composé fait partie d'une collection de produits chimiques rares et uniques utilisés principalement dans la recherche de découverte précoce .
Méthodes De Préparation
La synthèse du 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate implique plusieurs étapes. Une méthode rapportée comprend la condensation de la 3-phényl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one avec le 2-éthoxy-4-formylphényl-4-méthoxybenzoate . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol et de catalyseurs pour faciliter la réaction. La caractérisation du composé synthétisé est confirmée par des techniques telles que la spectroscopie IR-TF, UV-Vis et RMN .
Analyse Des Réactions Chimiques
Le 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l'hydroxyde, le cyanure).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé dans la synthèse d'autres composés organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, bien que les utilisations spécifiques ne soient pas encore bien documentées.
Mécanisme d'action
Le mécanisme d'action du 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Les effets du composé sont médiés par sa capacité à former des complexes stables avec diverses biomolécules, modifiant potentiellement leur fonction. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .
Applications De Recherche Scientifique
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-documented.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Le 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate peut être comparé à d'autres composés similaires, tels que :
- 4-(2-(4-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate
- 4-(2-(2-fluorobenzoyl)carbohydrazonoyl)-2-éthoxyphényl benzoate
Ces composés partagent des caractéristiques structurales similaires mais peuvent différer dans leurs propriétés chimiques et leurs applications spécifiques.
Propriétés
Numéro CAS |
764655-48-3 |
|---|---|
Formule moléculaire |
C24H21FN2O5 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21FN2O5/c1-3-31-22-14-16(15-26-27-23(28)19-6-4-5-7-20(19)25)8-13-21(22)32-24(29)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
Clé InChI |
SRQJAODJWGNMGF-CVKSISIWSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)


![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)



![Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12040058.png)


